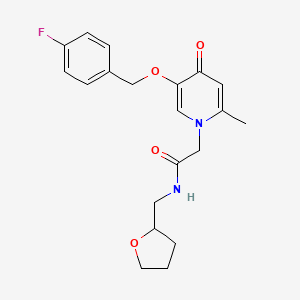![molecular formula C19H16Cl2N4O2S2 B2408453 3,5-dichloro-N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392295-88-4](/img/structure/B2408453.png)
3,5-dichloro-N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dichloro-N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C19H16Cl2N4O2S2 and its molecular weight is 467.38. The purity is usually 95%.
BenchChem offers high-quality 3,5-dichloro-N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-dichloro-N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Morphology Control in Solar Cells
Heterojunction Solar Cells
Compounds with complex structures similar to the one mentioned often play a role in materials science, such as in the development of photovoltaic cells. For example, research on polycarbazole-based solar cells has shown that controlling the morphology of polymer blends in solar cells can significantly impact device performance. Adjusting solvent interactions and aggregation in the active layer of solar cells can lead to enhanced photovoltaic efficiency, demonstrating the potential application of complex organic molecules in renewable energy technologies (Chu et al., 2011).
Antimicrobial and Larvicidal Activities
Novel Triazinone Derivatives
Similar thiadiazole derivatives have been explored for their antimicrobial properties, indicating the potential of such compounds in addressing bacterial and fungal infections. For instance, novel thiadiazolotriazinone derivatives were evaluated for their growth inhibition properties against certain pathogens and mosquito larvicidal activity, showcasing their applicability in public health and pest control (Kumara et al., 2015).
Inhibitors of Type III Secretion in Yersinia
Bacterial Infection Prevention
Research into compounds with thiadiazole components has included the development of type III secretion system inhibitors, which can prevent bacterial infections by inhibiting the secretion mechanisms essential for bacterial virulence. This application is crucial in developing new antibacterial strategies, especially against pathogens like Yersinia (Kauppi et al., 2007).
Synthesis and Characterization of Complexes
Metal Complexes Synthesis
The synthesis and characterization of metal complexes involving thiadiazole derivatives demonstrate the compound's versatility in forming coordination complexes with metals, which have applications in catalysis, material science, and as ligands in coordination chemistry (Adhami et al., 2012).
Green Chemistry Applications
Synthesis of Benzamides
The green synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides from benzohydrazides showcases the application of thiadiazole derivatives in producing compounds under environmentally friendly conditions. This research aligns with the principles of green chemistry, aiming for nearly quantitative yields with minimal environmental impact (Horishny & Matiychuk, 2020).
Propriétés
IUPAC Name |
3,5-dichloro-N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N4O2S2/c1-10-3-4-15(11(2)5-10)22-16(26)9-28-19-25-24-18(29-19)23-17(27)12-6-13(20)8-14(21)7-12/h3-8H,9H2,1-2H3,(H,22,26)(H,23,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFTAVNHBYSUZDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC(=C3)Cl)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dichloro-N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Cyclopropyl-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2408370.png)

![N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2408373.png)

![3,3-dimethyl-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2408376.png)

![4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)phenol](/img/structure/B2408379.png)
![2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2408380.png)

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2408382.png)
![N-[(4-methoxyphenyl)methyl]-1-(3-piperidin-1-ylsulfonylpyridin-2-yl)piperidine-4-carboxamide](/img/structure/B2408386.png)
![2-{1-[(2-Fluorophenyl)methyl]benzimidazol-2-yl}furan](/img/structure/B2408388.png)
![5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2408390.png)
![N-phenyl-2-[(6-pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetamide](/img/structure/B2408392.png)